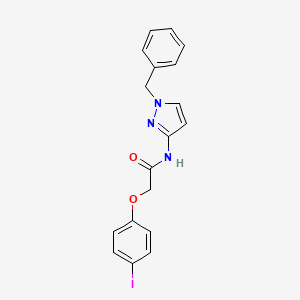![molecular formula C13H14N4O2S B6032363 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B6032363.png)
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide, also known as amprolium, is a chemical compound with a molecular formula of C14H19N4O2S. It is widely used as a veterinary drug for the prevention and treatment of coccidiosis, a parasitic disease that affects the intestinal tract of animals. Amprolium belongs to the class of compounds known as thiamine analogues and acts by inhibiting the growth and replication of the coccidian parasites.
作用機序
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide involves the inhibition of the enzyme thiamine pyrophosphate kinase, which is essential for the synthesis of thiamine, a vitamin required for the growth and replication of coccidian parasites. By blocking this enzyme, this compound prevents the parasites from obtaining the necessary nutrients for their survival, ultimately leading to their death.
Biochemical and Physiological Effects
Amprolium has been shown to have a high degree of selectivity for coccidian parasites, with minimal toxicity to host animals. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with peak plasma concentrations reached within 2-3 hours of administration. Amprolium is primarily excreted in the urine, with a half-life of approximately 12 hours in chickens.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide in laboratory experiments is its high degree of efficacy against coccidian parasites, making it a valuable tool for studying the biology and pathogenesis of these organisms. However, as with any chemical compound, there are limitations to its use, including the potential for toxicity at high doses and the development of drug resistance in some parasite populations.
将来の方向性
There are several areas of future research that could be pursued regarding 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve the efficacy and safety of this compound in veterinary medicine.
2. Investigation of the potential use of this compound in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
3. Study of the molecular mechanisms underlying this compound resistance in coccidian parasites, with the goal of developing new drugs that are effective against resistant strains.
4. Exploration of the potential use of this compound as a tool for studying the role of thiamine metabolism in the biology of coccidian parasites.
合成法
The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide involves the condensation of 4,6-diamino-2-pyrimidinethiol with N-methyl-N-phenylglycinol, followed by acetylation of the resulting product. The final step involves the conversion of the acetyl derivative to the this compound hydrochloride salt.
科学的研究の応用
Amprolium has been extensively studied for its efficacy in the prevention and treatment of coccidiosis in various animal species, including poultry, cattle, and sheep. It has also been investigated for its potential use in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
特性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h2-7H,8H2,1H3,(H3,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZOEQPTTUHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethyl-5-isoxazolyl)methyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032288.png)
![3-{[2-(2-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B6032290.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(3-pyridinyl)propanamide](/img/structure/B6032298.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B6032307.png)
![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6032310.png)
![ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B6032327.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B6032333.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6032335.png)
![N-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-1-naphthylguanidine](/img/structure/B6032337.png)
![1-benzyl-4-{[5-(4-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6032345.png)

![3-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6032371.png)

![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)